![molecular formula C10H18ClN B045367 1-Azoniatricyclo[3.3.3.01,5]undecane;chloride CAS No. 116747-82-1](/img/structure/B45367.png)
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride, also known as quaternary ammonium compound (QAC), is a type of disinfectant commonly used in healthcare facilities, food processing plants, and other industries to prevent the spread of harmful microorganisms. QACs are widely used due to their broad-spectrum antimicrobial activity, low toxicity, and ease of use. 3.3.01,5]undecane;chloride.
Mechanism Of Action
The mechanism of action of 1-Azoniatricyclo[3.3.3.01,5]undecane;chloride involves disruption of the cell membrane of microorganisms. QACs are cationic surfactants that have a positive charge, which allows them to bind to the negatively charged cell membrane of microorganisms. This binding disrupts the membrane structure, leading to leakage of intracellular contents and ultimately cell death.
Biochemical And Physiological Effects
The use of 1-Azoniatricyclo[3.3.3.01,5]undecane;chloride has been associated with various biochemical and physiological effects. In some cases, prolonged exposure to QACs has been shown to cause skin irritation and respiratory problems. QACs have also been found to have toxic effects on aquatic organisms, leading to concerns about their environmental impact.
Advantages And Limitations For Lab Experiments
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride has several advantages for use in lab experiments. It is easy to use, has a broad-spectrum antimicrobial activity, and is relatively inexpensive. However, QACs have limitations, such as reduced effectiveness in the presence of organic matter and the potential for microbial resistance to develop over time.
Future Directions
Future research on 1-Azoniatricyclo[3.3.3.01,5]undecane;chloride could focus on developing more effective formulations that are less toxic to humans and the environment. Studies could also explore the potential for QACs to be used in combination with other disinfectants to enhance their effectiveness. Additionally, research could investigate the use of QACs in the development of new antimicrobial materials, such as coatings and textiles.
Synthesis Methods
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride can be synthesized by reacting tertiary amines with alkyl halides or benzyl halides. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as methanol or ethanol. The resulting product is a white crystalline solid that is highly soluble in water.
Scientific Research Applications
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride has been extensively studied for its antimicrobial activity against a wide range of microorganisms, including bacteria, viruses, and fungi. Its effectiveness in killing or inhibiting the growth of microorganisms has been demonstrated in various settings, such as hospitals, food processing plants, and swimming pools. QACs have also been used as preservatives in personal care products, such as shampoos, soaps, and lotions.
properties
CAS RN |
116747-82-1 |
|---|---|
Product Name |
1-Azoniatricyclo[3.3.3.01,5]undecane;chloride |
Molecular Formula |
C10H18ClN |
Molecular Weight |
187.71 g/mol |
IUPAC Name |
1-azoniatricyclo[3.3.3.01,5]undecane;chloride |
InChI |
InChI=1S/C10H18N.ClH/c1-4-10-5-2-8-11(10,7-1)9-3-6-10;/h1-9H2;1H/q+1;/p-1 |
InChI Key |
IFUKSXPDXVXBTN-UHFFFAOYSA-M |
SMILES |
C1CC23CCC[N+]2(C1)CCC3.[Cl-] |
Canonical SMILES |
C1CC23CCC[N+]2(C1)CCC3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester](/img/structure/B45284.png)
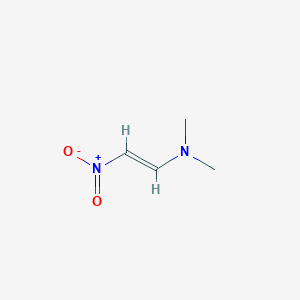
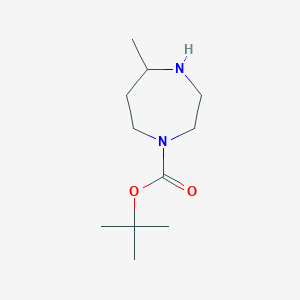
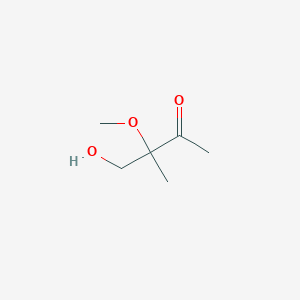
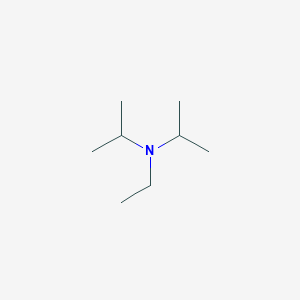
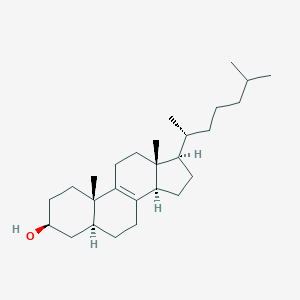
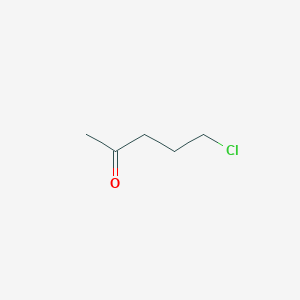
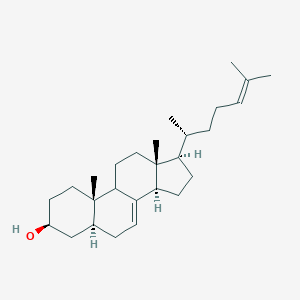
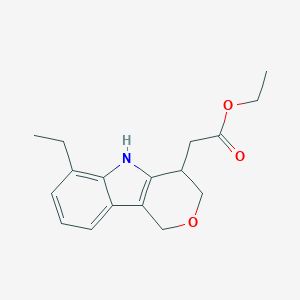
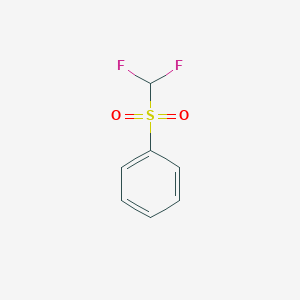
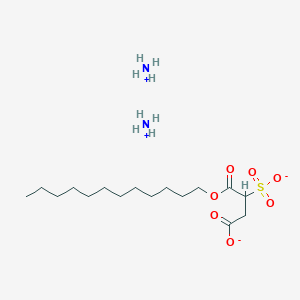
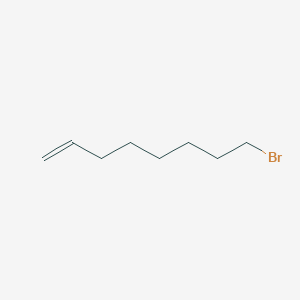
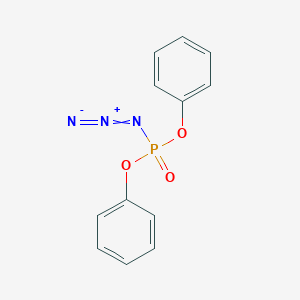
![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)